molecular formula C9H10O B053735 Cinnamyl alcohol CAS No. 4407-36-7

Cinnamyl alcohol

Cat. No.: B053735
CAS No.: 4407-36-7
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-QPJJXVBHSA-N
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Description

Cinnamyl alcohol, also known as styryl carbinol, is an organic compound with the chemical formula C₉H₁₀O. It is found naturally in the esterified form in storax, Balsam of Peru, and cinnamon leaves. When pure, it forms white crystalline solids, but it can also appear as a yellow oil when slightly impure. This compound is known for its distinctive sweet, balsamic, hyacinth-like odor and is widely used in perfumery and as a deodorant .

Mechanism of Action

Target of Action

Cinnamyl alcohol is a naturally occurring compound found in several plant-based resources, including cinnamon leaves, Balsam of Peru, hyacinth, and storax . It has been shown to exert anti-inflammatory and anti-microbial activities . The primary targets of this compound are the components of the NLRP3 inflammasome pathway, including apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain (ASC), NLRP3 itself, and caspase-1 .

Mode of Action

This compound interacts with its targets by modulating the NLRP3 inflammasome pathway . It has been reported that this compound can inhibit bacterial growth and reproduction by damaging cell membranes, inhibiting ATPase activity, disrupting energy metabolism, and preventing biofilm formation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to suppress the expression of key components of the NLRP3 inflammasome pathway . In addition, it has been shown to inhibit the AMPKα and ERK1/2 signaling pathways . These pathways play significant roles in adipogenesis, inflammation, and microbial activity.

Pharmacokinetics

This compound is sparingly soluble in water at room temperature, but highly soluble in most common organic solvents . It is 66% absorbed through the skin and shown to be rapidly absorbed from the gut . It is metabolized and excreted primarily in the urine and, to a minor extent, in the feces . This compound is hydrolyzed to Cinnamaldehyde .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit lipid accumulation in a concentration-dependent manner and downregulate adipogenesis-related markers . It effectively inhibits the initiation of mitotic clonal expansion (MCE) by arresting the cell cycle in the G0/G1 phase and downregulating the expression of cell cycle markers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an isopropyl group is important for antibacterial activity . Additionally, the concentration of this compound can affect its anti-adipogenic effects . The action of this compound can also be influenced by the presence of other compounds, as seen in its synergistic effects with nystatin and amoxicillin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl alcohol can be synthesized through several methods:

    Chemical Synthesis: One common method involves the reduction of cinnamaldehyde using sodium borohydride or catalytic hydrogenation.

    Biocatalytic Synthesis: Recent advancements have enabled the biosynthesis of this compound using engineered Escherichia coli strains.

Industrial Production Methods: Industrial production of this compound often involves the chemical reduction of cinnamaldehyde, which is derived from cinnamon bark. The process is scalable and efficient, making it suitable for large-scale production .

Chemical Reactions Analysis

Cinnamyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Carboxylic acids, acid chlorides.

Major Products:

    Oxidation: Cinnamaldehyde.

    Reduction: Hydrothis compound.

    Substitution: Cinnamyl esters.

Comparison with Similar Compounds

Cinnamyl alcohol is part of the cinnamyl family of compounds, which includes:

    Cinnamic Acid: An aromatic acid used in the synthesis of various organic compounds.

    Cinnamaldehyde: An aldehyde with a sweet, spicy aroma, used in flavoring and fragrance industries.

    Cinnamyl Acetate: An ester used as a fragrance component.

Uniqueness: this compound is unique due to its dual role as a fragrance component and a versatile chemical intermediate. Its ability to undergo various chemical reactions and its presence in natural sources like cinnamon make it a valuable compound in multiple industries .

Properties

IUPAC Name

(E)-3-phenylprop-2-en-1-ol
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCDEMITAIZTP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Record name cinnamyl alcohol
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DSSTOX Substance ID

DTXSID301314144
Record name trans-Cinnamyl alcohol
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Molecular Weight

134.17 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals, White solid with a hyacinth-like odor; [Hawley] Pale yellow crystalline solid; mp = 33-35 deg C; [MSDSonline], Solid, White to yellowish crystalline solid, warm-balsamic, floral, sweet odour
Record name 2-Propen-1-ol, 3-phenyl-
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Record name Cinnamyl alcohol
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Record name trans-Cinnamyl alcohol
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Record name Cinnamyl alcohol
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Boiling Point

250.0 °C @ 760 MM HG, 247.00 to 250.00 °C. @ 760.00 mm Hg
Record name 3-PHENYL-2-PROPEN-1-OL
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Flash Point

126 °C
Record name Cinnamyl alcohol
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Solubility

FREELY SOL IN ALC, ETHER, OTHER COMMON ORGANIC SOLVENTS; SOL IN WATER, GLYCEROL; CLEARLY SOL IN 3 VOL 50% ALC, insoluble to slightly soluble in water; soluble in oils, moderately soluble (in ethanol)
Record name 3-PHENYL-2-PROPEN-1-OL
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Density

1.0397 @ 35 °C/35 °C
Record name 3-PHENYL-2-PROPEN-1-OL
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Color/Form

NEEDLES OR CRYSTAL MASS, WHITE TO YELLOWISH SOLID, WHITE NEEDLES FROM PETROLEUM ETHER

CAS No.

4407-36-7, 104-54-1
Record name trans-Cinnamyl alcohol
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Record name CINNAMYL ALCOHOL
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Melting Point

33 °C
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Synthesis routes and methods I

Procedure details

α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene] and α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene] (Formula II, R1 =(tert-butyldimethylsilyloxymethyl)phenyl, R2 =benzyl). (Hydroxymethyl)styrene was prepared from (chloromethyl)styrene (a 2:3 mixture of para and meta isomers) by a sequence described in Polymer, 1973, 14, 330. It was treated with tert-butyldimethylsilyl chloride following the general directions found in Journal of the American Chemical Society, 1972, 94, 6190. Method C was used to convert the 25 resulting compound to the required alkoxystyrene: 1H NMR (CCl4) δ 0.70 (6H, s), 0.94 (9H, s), 4.17 (1H, d, J 2.4 Hz), 4.63 (3H, broadened s), 4.83 (2H, s), 7.0-7.6 (9H, m); MS (CH4) 355 (MH+, 4%), 91 (100%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Scheme 5 illustrates a method for the synthesis of title compounds of general formula I wherein the R1 substituent is an carboxylic ester or similar functional group that can in turn be prepared from an ester. In this synthetic method, a cinnamaldehyde of general formula 22 is used as the starting material. If the cinnamaldehyde derivative of general formula 22 with the desired substitution pattern is not readily available, it may be prepared in two step from the cinnamic acid of general formula 20 as shown. In this case the cinnamic acid of general formula 20 is converted to a mixed anhydride with a reagent such as ethyl chloroformate in a solvent like THF. The intermediate mixed anhydride is then reduced with sodium borohydride which affords a cinnamyl alcohol of general formula 21. The cinnamyl alcohol of general formula 21 is then oxidized to the cinnamaldehyde of general formula 22 using one of the methods for the oxidation of alcohols known in organic synthesis. For example reaction of the cinnamyl alcohol of general formula 21 with DMSO and oxalyl chloride using the Swern modification of the Moffatt reaction affords the cinnamaldehyde 22. The aldehyde 22 is condensed with methyl azidoacetate under basic conditions to afford the azidodiene 23. Reaction of the azide 23 with triphenylphosphine affords the intermediate 2-aza-1λ5-phosphahexa-1,3,5-triene 24 which condenses with an benzaldehyde of general formula 25 to yield the methyl 5,6-diarylpyridine-2-carboxylate 26 after endocyclic ring closure and air oxidation of an intermediate dihydropyridine.
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Synthesis routes and methods IV

Procedure details

The above ester (3.52 g) was treated with diisobutylaluminium hydride (40 ml of a 1M solution in hexane) in dichloromethane (40 ml) in the normal fashion to provide 3-phenylprop-2-en-1-ol (2.8 g). NMR 1H: 7.2(5H,m), 6.55(1H,d), 6.35 (1H,t), 4.25(2H,d), 1.97(1H,s).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnamyl alcohol
Reactant of Route 2
Cinnamyl alcohol
Reactant of Route 3
Cinnamyl alcohol
Reactant of Route 4
Cinnamyl alcohol
Reactant of Route 5
Cinnamyl alcohol
Reactant of Route 6
Cinnamyl alcohol

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